4-Bromo-2,3-dimethyl-1,1'-biphenyl
CAS No.:
Cat. No.: VC13830154
Molecular Formula: C14H13Br
Molecular Weight: 261.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13Br |
|---|---|
| Molecular Weight | 261.16 g/mol |
| IUPAC Name | 1-bromo-2,3-dimethyl-4-phenylbenzene |
| Standard InChI | InChI=1S/C14H13Br/c1-10-11(2)14(15)9-8-13(10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
| Standard InChI Key | KTMAJQCVAGJTIM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1C)Br)C2=CC=CC=C2 |
| Canonical SMILES | CC1=C(C=CC(=C1C)Br)C2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 261.16 g/mol | |
| LogP (lipophilicity) | 5.07 | |
| Heavy atom count | 18 | |
| Rotatable bonds | 2 | |
| Polar surface area | 37 Ų | |
| Hydrogen bond acceptors | 2 |
The high LogP value indicates significant hydrophobicity, making the compound suitable for lipid-rich environments . Its crystalline form is stabilized by weak van der Waals forces and halogen interactions, as observed in structurally similar brominated biphenyls .
Synthesis and Reaction Chemistry
Synthetic Routes
The primary synthesis involves bromination of dimethylbiphenyl precursors under controlled conditions:
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Friedel-Crafts acylation/alkylation: A dimethylbiphenyl derivative is brominated using or (N-bromosuccinimide) in the presence of a Lewis acid (e.g., ).
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Cross-coupling reactions: Palladium-catalyzed Suzuki-Miyaura couplings between brominated aryl halides and methyl-substituted boronic acids offer a modular approach .
Optimized conditions:
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Temperature: 0–5°C to minimize polysubstitution.
Reactivity Profile
The bromine atom serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki couplings), while the methyl groups introduce steric hindrance, directing further substitutions to meta/para positions. Key reactions include:
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Bromine displacement: Reacts with Grignard reagents or amines to form C–C or C–N bonds.
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Electrophilic aromatic substitution: Nitration or sulfonation occurs preferentially at the less hindered positions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR:
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NMR:
Infrared (IR) Spectroscopy
Mass Spectrometry
Applications and Research Findings
Pharmaceutical Intermediate
Brominated biphenyls are precursors to bioactive molecules. While direct data on this compound is limited, analogs exhibit:
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Antimicrobial activity: Bromine enhances membrane permeability, disrupting bacterial cell walls .
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Antitubercular effects: Structural analogs inhibit Mycobacterium tuberculosis growth at IC values <10 μM.
Materials Science
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Liquid crystals: Methyl and bromine substituents improve thermal stability and mesophase behavior .
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Organic semiconductors: Bromine facilitates charge transport in thin-film transistors .
Catalysis
Used in palladium-catalyzed cross-couplings to synthesize polyaromatic hydrocarbons (PAHs) .
Biological and Environmental Considerations
Toxicity
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Limited ecotoxicological data exist, but brominated aromatics are generally persistent in the environment.
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Biodegradation: Slow, with potential bioaccumulation in lipid tissues.
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